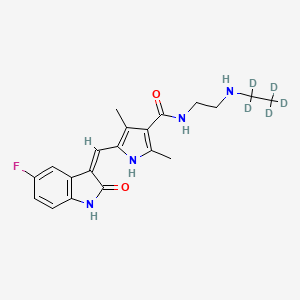
N-Desethyl Sunitinib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desethyl Sunitinib-d5: is a deuterated labeled metabolite of Sunitinib, a potent tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sunitinib. The deuterium labeling helps in tracing the compound during metabolic studies, providing insights into its behavior and interactions within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Sunitinib-d5 involves the deuteration of N-Desethyl Sunitinib. The process typically includes the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-Desethyl Sunitinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the gain of electrons or hydrogen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one atom or group with another, often used in the synthesis of labeled compounds
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.
Substitution: Common reagents include deuterated solvents and catalysts to facilitate the incorporation of deuterium
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted metabolites of this compound, which are used in further research and analysis .
Scientific Research Applications
Chemistry: N-Desethyl Sunitinib-d5 is used in the study of chemical reactions and mechanisms, particularly in understanding the behavior of deuterated compounds in various chemical environments .
Biology: In biological research, this compound is used to trace metabolic pathways and study the pharmacokinetics of Sunitinib. It helps in identifying the metabolites formed and their interactions within biological systems .
Medicine: In medical research, this compound is used to study the efficacy and safety of Sunitinib in treating various cancers. It helps in understanding the drug’s metabolism and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring their safety and efficacy .
Mechanism of Action
N-Desethyl Sunitinib-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts the signaling pathways involved in cancer progression, leading to reduced tumor growth and angiogenesis .
Comparison with Similar Compounds
N-Desethyl Sunitinib: The non-deuterated form of N-Desethyl Sunitinib-d5, used in similar research applications.
Sunitinib-N-oxide: Another metabolite of Sunitinib, formed through oxidation.
Sunitinib: The parent compound, a potent tyrosine kinase inhibitor used in cancer treatment .
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound’s metabolic pathways. The deuterium atoms help in differentiating the labeled compound from its non-labeled counterparts, allowing for more precise and accurate research .
Properties
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNIAKSBJKPQC-WTRGBYKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
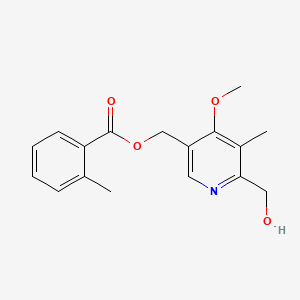
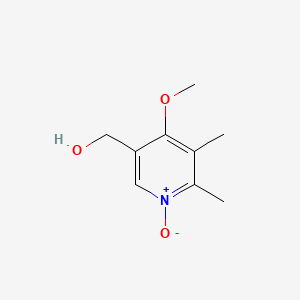
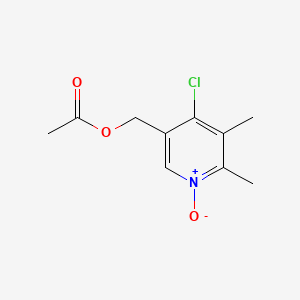
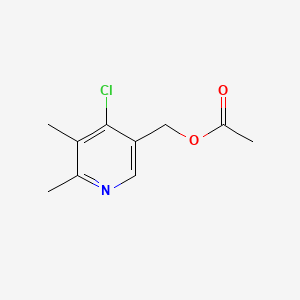
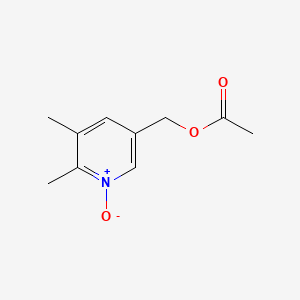
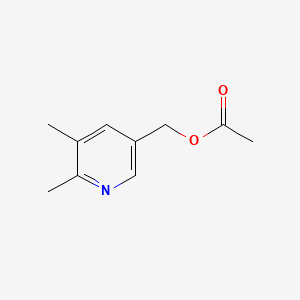
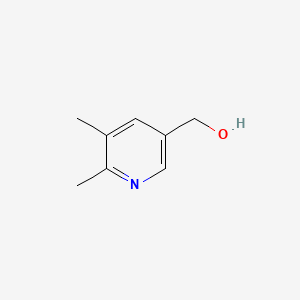
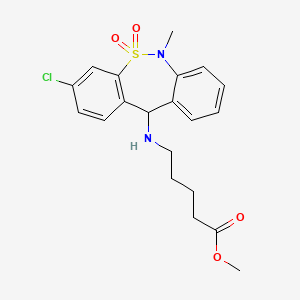

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
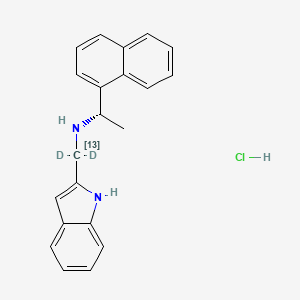
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
